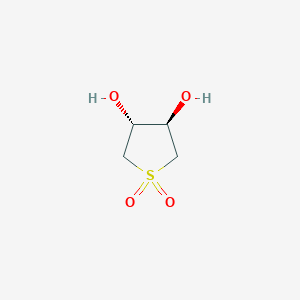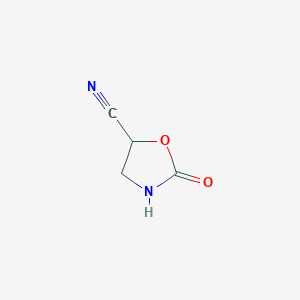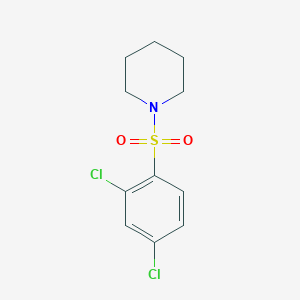
1-(2,4-Dichlorophenyl)sulfonylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)sulfonylpiperidine, also known as DSP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent blocker of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. DSP has been used to investigate the role of dopamine in various physiological and pathological conditions, and it has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
作用机制
1-(2,4-Dichlorophenyl)sulfonylpiperidine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine levels in the synapse, which can have various effects depending on the brain region and the physiological conditions. 1-(2,4-Dichlorophenyl)sulfonylpiperidine has been shown to increase locomotor activity and induce stereotypic behavior in animals, which are characteristic effects of dopamine agonists.
生化和生理效应
The effects of 1-(2,4-Dichlorophenyl)sulfonylpiperidine on dopamine signaling are complex and depend on various factors such as the dose, the brain region, and the physiological conditions. In general, 1-(2,4-Dichlorophenyl)sulfonylpiperidine has been shown to increase dopamine levels in the synapse and enhance dopamine signaling. This can lead to various effects such as increased locomotor activity, stereotypic behavior, and reinforcement of drug-seeking behavior.
实验室实验的优点和局限性
1-(2,4-Dichlorophenyl)sulfonylpiperidine has several advantages for lab experiments, including its potency and selectivity for the dopamine transporter. It can be used to investigate the role of dopamine in various physiological and pathological conditions, and it can also be used to study the effects of psychostimulant drugs on dopamine signaling. However, 1-(2,4-Dichlorophenyl)sulfonylpiperidine also has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
未来方向
There are several future directions for the study of 1-(2,4-Dichlorophenyl)sulfonylpiperidine and its effects on dopamine signaling. One potential direction is the development of new therapeutic agents based on 1-(2,4-Dichlorophenyl)sulfonylpiperidine or similar compounds that target the dopamine transporter. Another direction is the investigation of the role of dopamine signaling in various neurological disorders, including addiction, depression, and Parkinson's disease. Additionally, the effects of 1-(2,4-Dichlorophenyl)sulfonylpiperidine on other neurotransmitter systems and brain regions could be studied to gain a better understanding of its complex effects on behavior and physiology.
合成方法
The synthesis of 1-(2,4-Dichlorophenyl)sulfonylpiperidine involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine. This reaction results in the formation of 1-(2,4-Dichlorophenyl)sulfonylpiperidine as a white crystalline solid. The yield of the reaction can be improved by using a catalyst such as triethylamine.
科学研究应用
1-(2,4-Dichlorophenyl)sulfonylpiperidine has been extensively studied in the field of neuroscience due to its ability to block the dopamine transporter. This property has been used to investigate the role of dopamine in various physiological and pathological conditions, including addiction, depression, and Parkinson's disease. 1-(2,4-Dichlorophenyl)sulfonylpiperidine has also been used to study the effects of psychostimulant drugs such as cocaine and amphetamines on dopamine signaling.
属性
CAS 编号 |
443904-59-4 |
|---|---|
产品名称 |
1-(2,4-Dichlorophenyl)sulfonylpiperidine |
分子式 |
C11H13Cl2NO2S |
分子量 |
294.2 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI 键 |
RLTFPOFZJVKHPY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



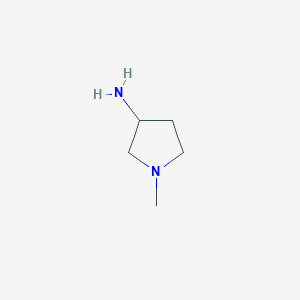
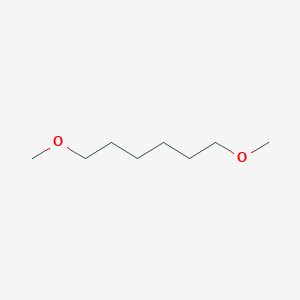
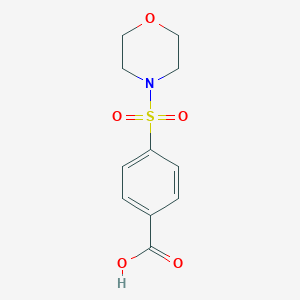
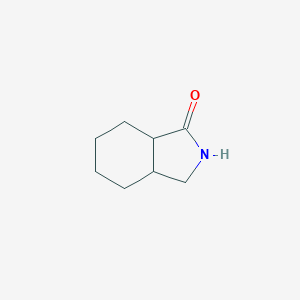
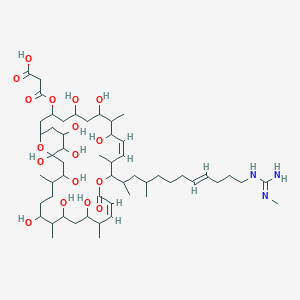
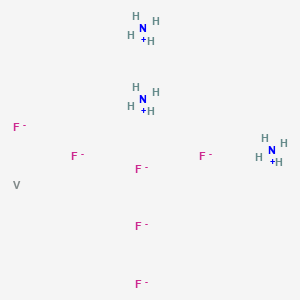
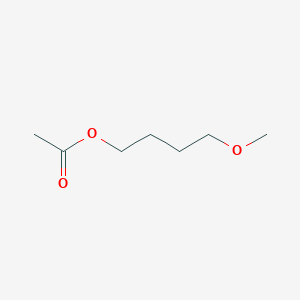


![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
